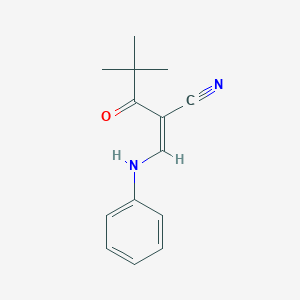

![molecular formula C19H15F3O2S2 B2444628 3-(2-Furylmethylthio)-1-(2-thienyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 305372-59-2](/img/structure/B2444628.png)

3-(2-Furylmethylthio)-1-(2-thienyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furyl and thienyl groups might be introduced via a nucleophilic aromatic substitution reaction . The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a trifluoromethyl group. The furyl and thienyl groups are both five-membered aromatic rings, one containing an oxygen atom and the other a sulfur atom . The trifluoromethyl group is a common functional group in organic chemistry, consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the ketone group could undergo reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Chemical Reactions

- Innovative Synthesis Techniques : The compound has been explored within the context of synthesizing novel organic structures. For example, alkylation and subsequent reactions have led to the creation of A,B-diheteropentalenes, demonstrating the compound's utility in forming complex organic molecules with potential for further chemical and material science applications (Buttery, Moursounidis, & Wege, 1995).

- Enantioselective Catalysis : Research into stereocontrolled synthesis processes has identified the compound's derivatives as key intermediates. This includes the creation of enantioselectively pure products, pivotal for pharmaceutical applications, showcasing the compound's relevance in sophisticated chemical synthesis strategies (Shimizu, Sugiyama, & Fujisawa, 1996).

Molecular Packing and Photochemical Properties

- Structural Analysis Under Pressure : Studies have investigated the compound's analogs to understand how pressure influences molecular packing and photochemical properties. This research provides insights into the material science aspects, potentially influencing the design of photoactive materials and devices (Bąkowicz, Galica, & Turowska-Tyrk, 2015).

Organic Electronics and Photophysics

- Electronic and Photophysical Exploration : The structural analogs of this compound have been part of studies exploring organic electronics. This includes the investigation of compounds forming greenish metallic luster crystals, indicating the potential for use in developing novel materials for electronic applications (Ogura, Ooshima, Akazome, & Matsumoto, 2006).

Material Science and Engineering

- Liquid Crystalline Materials : Research into cyanothiophene and cyanofuran derivatives, closely related to the chemical structure , has yielded new liquid crystalline materials. These findings contribute to the development of advanced materials with specific thermal and optical properties suitable for display technologies and other applications (Miyake, Kusabayashi, & Takenaka, 1984).

Properties

IUPAC Name |

3-(furan-2-ylmethylsulfanyl)-1-thiophen-2-yl-3-[4-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3O2S2/c20-19(21,22)14-7-5-13(6-8-14)18(26-12-15-3-1-9-24-15)11-16(23)17-4-2-10-25-17/h1-10,18H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXHQVUPQSKALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSC(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2444545.png)

![2-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B2444546.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole](/img/structure/B2444547.png)

![5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2444553.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2444555.png)

![8-[4-(3-Chloro-phenyl)-piperazin-1-yl]-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione](/img/structure/B2444557.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2444559.png)

![[5-(4-Bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2444561.png)

![N-(4-acetylphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2444563.png)

![2-[(3-bromo-4-fluorophenyl)(cyano)amino]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2444566.png)